3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone
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Description
The compound is a hydrazone derivative, which are known for their diverse pharmacological effects . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms , and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring, a pyridine ring, and a hydrazone group. Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions. They are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Future Directions
While specific future directions for this compound are not available, research into pyrazole derivatives is ongoing due to their diverse pharmacological effects . They are being studied for potential applications in treating a variety of conditions, including neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
Target of Action
Pyrazoline derivatives, a class of compounds to which our compound belongs, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes like acetylcholinesterase (AchE) .
Mode of Action
It is known that pyrazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some pyrazoline derivatives have been found to inhibit AchE, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AchE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential interaction with multiple targets. For instance, inhibition of AchE can disrupt cholinergic neurotransmission . Additionally, the compound may influence pathways related to oxidative stress, as some pyrazoline derivatives have been reported to exhibit antioxidant activity .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits AchE, it could lead to changes in nerve pulse transmission, potentially resulting in behavioral changes and movement impairment . If the compound exhibits antioxidant activity, it could protect cells from oxidative damage .
Properties
IUPAC Name |
(4-chlorophenyl)-(5-pyridin-4-yl-1H-pyrazol-4-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5/c15-11-1-3-12(4-2-11)18-19-13-9-17-20-14(13)10-5-7-16-8-6-10/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIDZTCMHPDITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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